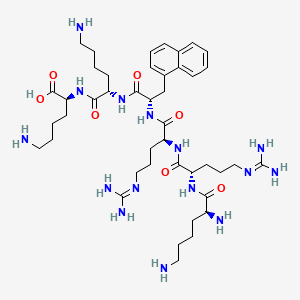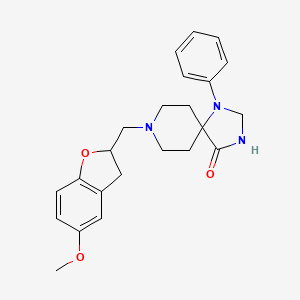
1,3,8-Triazospiro(4,5)decan-4-one, 8-((2,3-dihydro-5-methoxy-2-benzofuranyl)methyl)-1-phenyl-
Overview
Description
SU-23397 is a novel neuroleptic agent known for its unique chiral properties. It has been studied for its potential antipsychotic effects, particularly in the treatment of schizophrenia . The compound’s absolute configuration was determined through various analytical techniques, including optical rotatory dispersion comparison .
Preparation Methods
Chemical Reactions Analysis
SU-23397 undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative degradation of the precursor leads to the formation of d-(+)-malic acid .
Scientific Research Applications
SU-23397 has been extensively studied for its antipsychotic properties. It has shown promising results in clinical trials involving patients with chronic schizophrenia . The compound has also been investigated for its potential use in other neurological disorders due to its unique neuroleptic characteristics . Additionally, SU-23397 has applications in chemical research, particularly in the study of chiral compounds and their configurations .
Mechanism of Action
The mechanism of action of SU-23397 involves its interaction with specific molecular targets in the brain. It is believed to exert its effects by modulating neurotransmitter activity, particularly dopamine receptors . This modulation helps alleviate symptoms of schizophrenia and other related disorders. The exact pathways involved in its mechanism of action are still under investigation, but it is known to have a significant impact on the central nervous system .
Comparison with Similar Compounds
SU-23397 is unique compared to other neuroleptic agents due to its specific chiral configuration and its ability to modulate dopamine receptors effectively . Similar compounds include other neuroleptic agents such as haloperidol and chlorpromazine, which also target dopamine receptors but differ in their chemical structure and chiral properties . SU-23397’s distinct configuration allows for a different interaction with molecular targets, making it a valuable compound for further research .
Properties
CAS No. |
37603-15-9 |
|---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
8-[[(2S)-5-methoxy-2,3-dihydro-1-benzofuran-2-yl]methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H27N3O3/c1-28-19-7-8-21-17(13-19)14-20(29-21)15-25-11-9-23(10-12-25)22(27)24-16-26(23)18-5-3-2-4-6-18/h2-8,13,20H,9-12,14-16H2,1H3,(H,24,27)/t20-/m0/s1 |
InChI Key |
QSTYMRMEJNQSJW-FQEVSTJZSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Isomeric SMILES |
COC1=CC2=C(C=C1)O[C@@H](C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C2)CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Appearance |
Solid powder |
Key on ui other cas no. |
37603-06-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SU 23397; SU23397; SU-23397. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


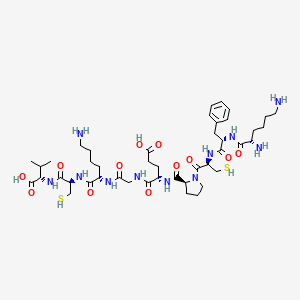
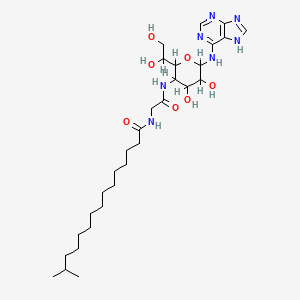

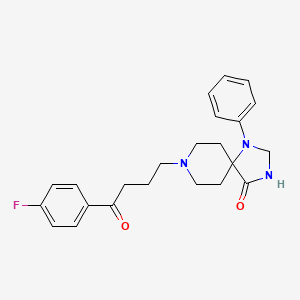
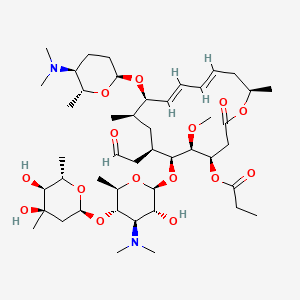

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

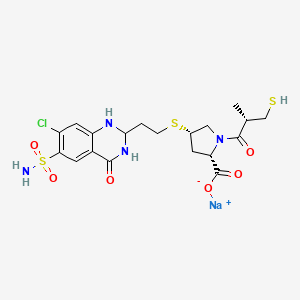
![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)
![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)
